N-cyclopropyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cyclopropyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It features a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic heterocyclic compound and a member of the pyrazolopyridine family . This compound is of interest due to its close similarity with the purine bases adenine and guanine .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes the core structure of the compound , has been extensively studied . The synthetic strategies are systematized according to the method to assemble the pyrazolopyridine system . The key starting material pyrazolopyrimidine was obtained by treatment of the formimidate derivative with hydrazine hydrate in ethanol .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core. The pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds are privileged structures in medicinal chemistry . The elemental analysis and spectral data IR and NMR of the produced compounds were compatible with the predicted structures .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the treatment of the formimidate derivative with hydrazine hydrate in ethanol . The 6-substituted amino moiety together with N7 in roscovitine was replaced by N arylglycyl moiety in all the proposed compounds, this glycyl group is responsible for the 2 essential hydrogen bonds with Leu83 in most of the compounds .Mechanism of Action
Target of Action
The primary target of N-cyclopropyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle progression can lead to apoptosis, or programmed cell death .
Result of Action
The compound exhibits potent cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It also induces apoptosis within HCT cells . These effects are likely due to the compound’s inhibitory action on CDK2 and the subsequent disruption of the cell cycle .
Future Directions
The compound shows significant inhibitory activity, making it a potential candidate for further investigations . It exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells . Future research could focus on further optimizing the structure and evaluating the compound in preclinical and clinical studies.
Biochemical Analysis
Biochemical Properties
N-cyclopropyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide has been shown to interact with CDK2, a cyclin-dependent kinase . The compound fits well into the active site of CDK2, forming essential hydrogen bonds with the amino acid Leu83 . This interaction leads to the inhibition of CDK2, thereby affecting cell cycle progression .
Cellular Effects
In cellular assays, this compound has demonstrated potent cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . The compound inhibits the growth of these cell lines, with IC50 values in the nanomolar range . It also induces apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of CDK2 . By binding to the active site of CDK2, the compound prevents the kinase from phosphorylating its substrates, thereby disrupting cell cycle progression . This leads to cell cycle arrest and the induction of apoptosis .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound have not been reported, the compound’s potent inhibitory effects on cell growth and induction of apoptosis suggest that it may have long-term effects on cellular function .
Metabolic Pathways
Given its inhibitory effects on CDK2, it may influence pathways regulated by this kinase .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given its interaction with CDK2, it is likely to be found in the cytoplasm where CDK2 is typically localized .
Properties
IUPAC Name |
N-cyclopropyl-4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)morpholine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c1-19-12-10(6-17-19)13(16-8-15-12)20-4-5-22-11(7-20)14(21)18-9-2-3-9/h6,8-9,11H,2-5,7H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJQHBJSOWNGDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCOC(C3)C(=O)NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.